

Spectroscopic data of 2-tert-butyl-1H-indol-5-amine

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Compound of Interest

Compound Name: *2-tert-butyl-1H-indol-5-amine*

Cat. No.: B3021699

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-tert-butyl-1H-indol-5-amine**

Introduction

2-tert-butyl-1H-indol-5-amine is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The specific substitution pattern of a bulky tert-butyl group at the C2 position and an amino group at the C5 position imparts unique electronic and steric properties to the molecule, making its unambiguous structural confirmation paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation, grounded in the principles of structural organic chemistry.

Molecular Structure and Spectroscopic Implications

The structural features of **2-tert-butyl-1H-indol-5-amine** dictate its spectroscopic signature. The tert-butyl group at C2 sterically hinders the pyrrole ring and influences the electronic environment of the C3 proton. The electron-donating amino group at C5 significantly impacts the electron density of the benzene ring, causing predictable upfield shifts in the ¹H and ¹³C NMR spectra of nearby nuclei, particularly C4, C6, and the protons attached to them.

Molecular Structure of 2-tert-butyl-1H-indol-5-amine

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Caption: Molecular structure of **2-tert-butyl-1H-indol-5-amine**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of **2-tert-butyl-1H-indol-5-amine** in a common solvent like DMSO-d₆ would exhibit distinct signals for each unique proton.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

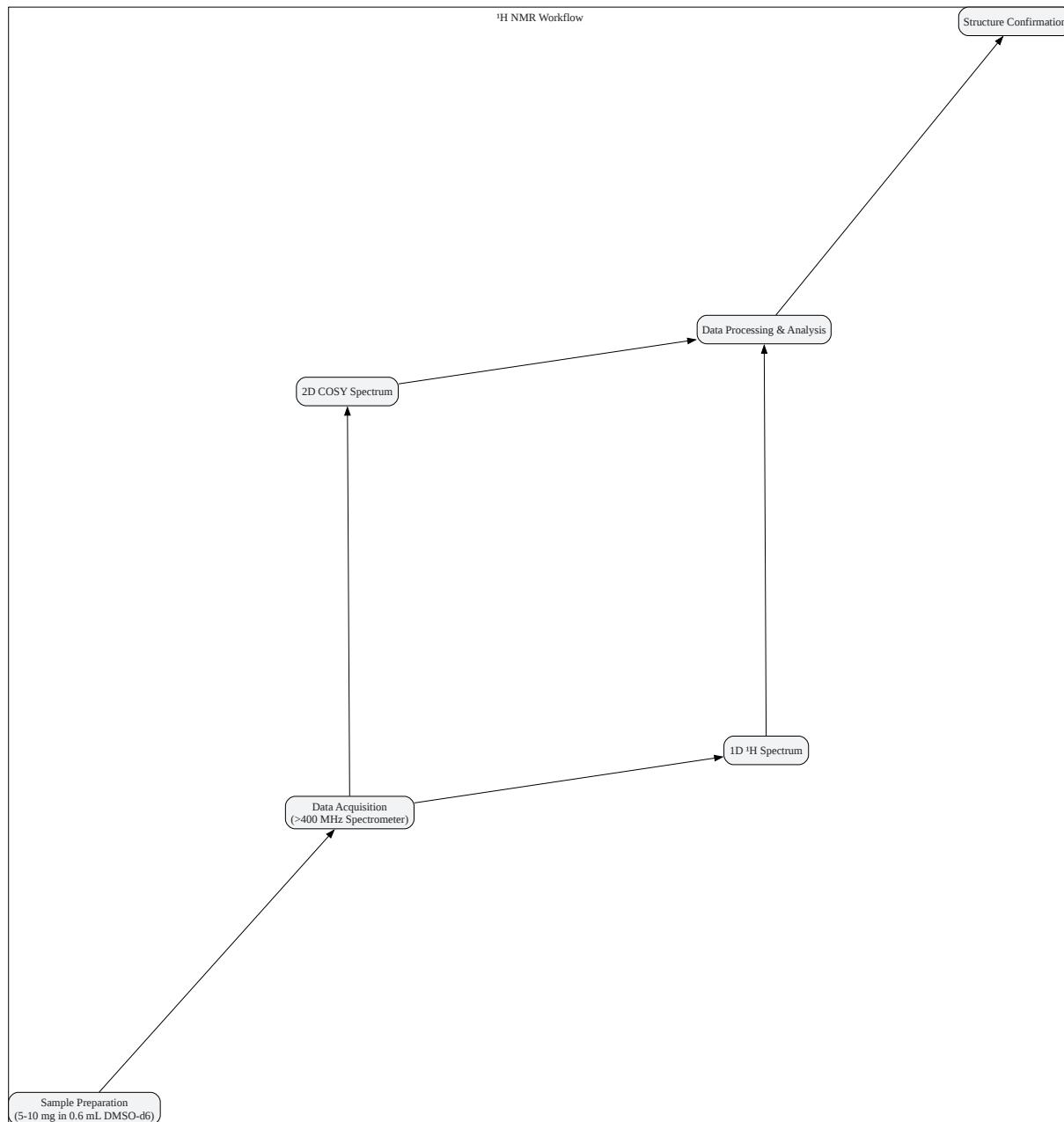
Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H1 (N-H, indole)	~10.5	Broad Singlet	-	The chemical shift is highly dependent on solvent and concentration.
H4	~6.85	Doublet	d, $J \approx 2.0$	Appears as a doublet due to ortho-coupling with H6. The electron-donating NH_2 group at C5 shields this proton, shifting it upfield.
H6	~6.55	Doublet of Doublets	dd, $J \approx 8.5, 2.0$	Coupled to H7 (ortho) and H4 (meta). Significantly shielded by the adjacent NH_2 group.
H7	~7.05	Doublet	d, $J \approx 8.5$	Coupled to H6 (ortho).
H3	~6.00	Singlet	s	This proton is adjacent to the bulky tert-butyl group and shows no vicinal coupling.
NH_2 (amine)	~4.50	Broad Singlet	-	The chemical shift can vary

with
concentration
and temperature
due to hydrogen
bonding.

-C(CH ₃) ₃	~1.30	Singlet	s	A characteristic strong singlet integrating to 9 protons.
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Experimental Protocol for ¹H NMR Data Acquisition

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-tert-butyl-1H-indol-5-amine**.
 - Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is often advantageous for indole derivatives as it can help in observing the N-H protons which might otherwise exchange too rapidly in protic solvents like methanol-d₄.[\[1\]](#)
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[\[1\]](#)
- Data Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm).
 - Acquire standard 1D proton, COSY, and NOESY spectra to confirm through-bond and through-space correlations, respectively.



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Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the lower natural abundance of ¹³C, it is a less sensitive technique than ¹H NMR but is equally crucial for structural confirmation.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C2	~145.0	Substituted with a tert-butyl group, this carbon is significantly deshielded.
C7a	~136.0	Bridgehead carbon.
C5	~140.0	Directly attached to the electron-donating amino group, leading to a downfield shift.
C3a	~129.0	Bridgehead carbon.
C4	~112.0	Shielded by the ortho-amino group.
C6	~110.0	Shielded by the para-amino group.
C7	~111.0	
C3	~100.0	Significantly shielded carbon in the pyrrole ring.
-C(CH ₃) ₃	~32.0	Quaternary carbon of the tert-butyl group.
-C(CH ₃) ₃	~30.0	Methyl carbons of the tert-butyl group.

Experimental Protocol for ¹³C NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical acquisition times are longer than for ^1H NMR due to the lower sensitivity of the ^{13}C nucleus.
 - Acquire a DEPT-135 spectrum to differentiate between CH , CH_2 , and CH_3 signals.
 - Acquire 2D HSQC and HMBC spectra to establish one-bond and multiple-bond correlations between protons and carbons, respectively.

Caption: Predicted long-range ^1H - ^{13}C correlations (HMBC).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

- Molecular Formula: $\text{C}_{12}\text{H}_{16}\text{N}_2$
- Monoisotopic Mass: 188.1313 g/mol
- Ionization Mode: Electrospray Ionization (ESI), positive mode, is recommended.
- Expected Molecular Ion: $[\text{M}+\text{H}]^+ = 189.1386 \text{ m/z}$ [\[2\]](#)

Predicted Fragmentation Pattern

The fragmentation of indole alkaloids is complex but often involves characteristic losses.[\[3\]](#)[\[4\]](#)
For **2-tert-butyl-1H-indol-5-amine**, key fragmentations under collision-induced dissociation (CID) are expected to include:

- Loss of a methyl group ($-\text{CH}_3$): From the tert-butyl group, leading to a fragment at m/z 173.

- Loss of isobutylene: A retro-Diels-Alder type fragmentation of the tert-butyl group could lead to a fragment at m/z 132.
- Cleavage of the pyrrole ring: This can lead to a variety of smaller fragments.

Experimental Protocol for ESI-MS Analysis

- Sample Preparation:
 - Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.
- Data Acquisition:
 - Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
 - Acquire a full scan mass spectrum to identify the protonated molecular ion $[M+H]^+$.
 - Perform tandem MS (MS/MS) on the $[M+H]^+$ ion to obtain the fragmentation pattern, which serves as a fingerprint for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3400 - 3200	N-H (Indole & Amine)	Stretching
3100 - 3000	C-H (Aromatic)	Stretching
2960 - 2850	C-H (Aliphatic, t-Bu)	Stretching
1620 - 1580	N-H (Amine)	Bending (Scissoring) ^[5]
1600 - 1450	C=C (Aromatic)	Stretching
850 - 800	C-H (Aromatic)	Out-of-plane Bending

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a transparent disk.
 - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
- Data Acquisition:
 - Record the spectrum over the range of 4000 to 400 cm⁻¹.
 - Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Summary and Integrated Spectroscopic Analysis

The structural elucidation of **2-tert-butyl-1H-indol-5-amine** requires a cohesive interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-proton framework, MS confirms the molecular weight and provides fragmentation clues, and IR spectroscopy verifies the presence of key functional groups. The combination of these techniques, guided by the protocols and predictive data outlined in this guide, allows for the confident and unambiguous characterization of this important indole derivative, ensuring its identity and purity for applications in research and drug development.

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